

A Comprehensive Spectroscopic Guide to 4-Methoxy-2-nitrobenzenesulfonyl Chloride

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Compound of Interest

Compound Name: 4-Methoxy-2-nitrobenzenesulfonyl Chloride

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Introduction

4-Methoxy-2-nitrobenzenesulfonyl chloride is a vital reagent in modern organic synthesis, frequently employed in the construction of complex sulfonamides and other derivatives crucial for pharmaceutical and materials science research. Its trifunctional nature—possessing a reactive sulfonyl chloride, an electron-withdrawing nitro group, and an electron-donating methoxy group—creates a unique electronic and structural profile. Accurate and unambiguous characterization of this compound is paramount to ensure reaction success, purity of products, and reproducibility of results.

This technical guide provides an in-depth analysis of the spectral data of **4-Methoxy-2-nitrobenzenesulfonyl chloride**, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The narrative is structured to not only present the data but to explain the underlying chemical principles that give rise to the observed spectra, offering researchers a robust framework for interpreting their own analytical results.

Molecular Structure and Spectroscopic Correlation

The substitution pattern on the benzene ring is key to understanding the spectral data. The electron-donating methoxy group (-OCH₃) is para to the sulfonyl chloride (-SO₂Cl) and ortho to a hydrogen, while the strongly electron-withdrawing nitro group (-NO₂) is ortho to the sulfonyl chloride. This arrangement governs the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS.

Caption: Structure of **4-Methoxy-2-nitrobenzenesulfonyl Chloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For **4-Methoxy-2-nitrobenzenesulfonyl Chloride**, both ^1H and ^{13}C NMR are essential for confirming the substitution pattern.

Experimental Protocol: NMR Data Acquisition

- Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.
- Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , Acetone- d_6 , or DMSO-d_6). Chloroform-d (CDCl_3) is a common choice for compounds of this polarity.[1][2]
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).[1]
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.
 - ^1H NMR: Utilize a standard single-pulse experiment with a 30° pulse width, a relaxation delay of 1-2 seconds, and an accumulation of 8-16 scans for a sufficiently concentrated sample.[1][3]
 - ^{13}C NMR: Employ a proton-decoupled pulse program (e.g., 'zgpg30') with a relaxation delay of 2 seconds. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.[4]

^1H NMR Spectral Analysis

The ^1H NMR spectrum is expected to show three signals in the aromatic region and one singlet in the aliphatic region, corresponding to the three aromatic protons and the three methoxy protons, respectively.

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-6	7.9 - 8.2	d	~2.5	1H
H-5	7.4 - 7.6	dd	~9.0, ~2.5	1H
H-3	7.2 - 7.4	d	~9.0	1H
-OCH ₃	3.9 - 4.1	s	N/A	3H

Interpretation of ¹H NMR Spectrum: The chemical shifts are highly influenced by the electronic nature of the substituents.

- H-6: This proton is ortho to the strongly electron-withdrawing sulfonyl chloride group, resulting in significant deshielding and placing its signal the furthest downfield. It appears as a doublet due to coupling with H-5.
- H-5: This proton is coupled to both H-6 (meta coupling, small J) and H-3 (ortho coupling, large J), resulting in a doublet of doublets.
- H-3: This proton is ortho to the electron-donating methoxy group, which shields it relative to the other aromatic protons. It appears as a doublet due to ortho coupling with H-5.
- -OCH₃: The methoxy protons appear as a sharp singlet in the typical region for aryl methyl ethers.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals: six for the aromatic carbons and one for the methoxy carbon.

Carbon Assignment	Expected Chemical Shift (δ , ppm)
C-4 (-OCH ₃)	165 - 168
C-2 (-NO ₂)	149 - 152
C-1 (-SO ₂ Cl)	140 - 143
C-6	128 - 131
C-5	125 - 127
C-3	115 - 118
-OCH ₃	56 - 58

Interpretation of ¹³C NMR Spectrum: The chemical shifts of the aromatic carbons are dictated by the attached functional groups.

- C-4 and C-2: The carbons directly attached to the oxygen of the methoxy group (C-4) and the nitro group (C-2) are the most deshielded among the ring carbons due to the large electronegativity and resonance effects of these substituents.
- C-1: The carbon bearing the sulfonyl chloride group (ipso-carbon) also appears significantly downfield.
- C-6, C-5, C-3: These carbons show signals in the expected aromatic region. C-3 is notably upfield due to the shielding effect of the ortho-methoxy group.
- -OCH₃: The methoxy carbon appears in the characteristic upfield region around 56-58 ppm.
[\[2\]](#)[\[5\]](#)

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. The spectrum of **4-Methoxy-2-nitrobenzenesulfonyl Chloride** is characterized by strong absorptions from the sulfonyl and nitro groups.

Experimental Protocol: FTIR Data Acquisition

For a solid sample, the KBr pellet method is a robust choice.

- Sample Grinding: In a dry agate mortar, grind 1-2 mg of the compound to a fine powder.[6]
- Mixing: Add approximately 100 mg of dry, spectroscopic-grade potassium bromide (KBr) and mix thoroughly with the sample.[6]
- Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent disc.
- Analysis: Place the KBr pellet into the sample holder of the FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm^{-1} .

Alternatively, the Attenuated Total Reflectance (ATR) method can be used by placing the solid powder directly onto the ATR crystal and applying pressure.[6]

IR Spectral Analysis

Wavenumber (cm^{-1})	Vibration Type	Functional Group
~3100-3000	C-H Stretch	Aromatic
~2950, ~2850	C-H Stretch	-OCH ₃
~1600, ~1475	C=C Stretch	Aromatic Ring
~1530-1550	N=O Asymmetric Stretch	Nitro (-NO ₂)
~1370-1390	S=O Asymmetric Stretch	Sulfonyl Chloride
~1340-1360	N=O Symmetric Stretch	Nitro (-NO ₂)
~1250-1280	C-O-C Asymmetric Stretch	Aryl Ether
~1170-1190	S=O Symmetric Stretch	Sulfonyl Chloride
~1020-1040	C-O-C Symmetric Stretch	Aryl Ether
~550-600	S-Cl Stretch	Sulfonyl Chloride

Interpretation of IR Spectrum: The IR spectrum provides a definitive fingerprint of the molecule's functional groups.

- **Sulfonyl Chloride (-SO₂Cl):** This group is identified by two very strong and characteristic stretching bands for the S=O bond. The asymmetric stretch appears around 1370-1390 cm⁻¹ and the symmetric stretch is found near 1170-1190 cm⁻¹.[7]
- **Nitro (-NO₂):** The nitro group also gives rise to two strong absorption bands: an asymmetric stretch around 1530-1550 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹.
- **Aryl Ether (-OCH₃):** The presence of the methoxy group is confirmed by C-H stretching just below 3000 cm⁻¹ and strong C-O-C stretching bands, typically an asymmetric stretch around 1250-1280 cm⁻¹ and a symmetric one near 1020-1040 cm⁻¹.
- **Aromatic Ring:** Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C ring stretching absorptions appear in the 1600-1475 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and elemental composition of a molecule and offers insights into its structure through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrum Acquisition

- **Sample Introduction:** Introduce a dilute solution of the sample into the mass spectrometer.
- **Ionization:** Utilize Electron Ionization (EI) at 70 eV. EI is a "hard" ionization technique that typically generates a clear molecular ion and a rich fragmentation pattern, which is ideal for structural elucidation.[8]
- **Analysis:** Analyze the resulting ions using a mass analyzer, such as a quadrupole or time-of-flight (TOF) detector.

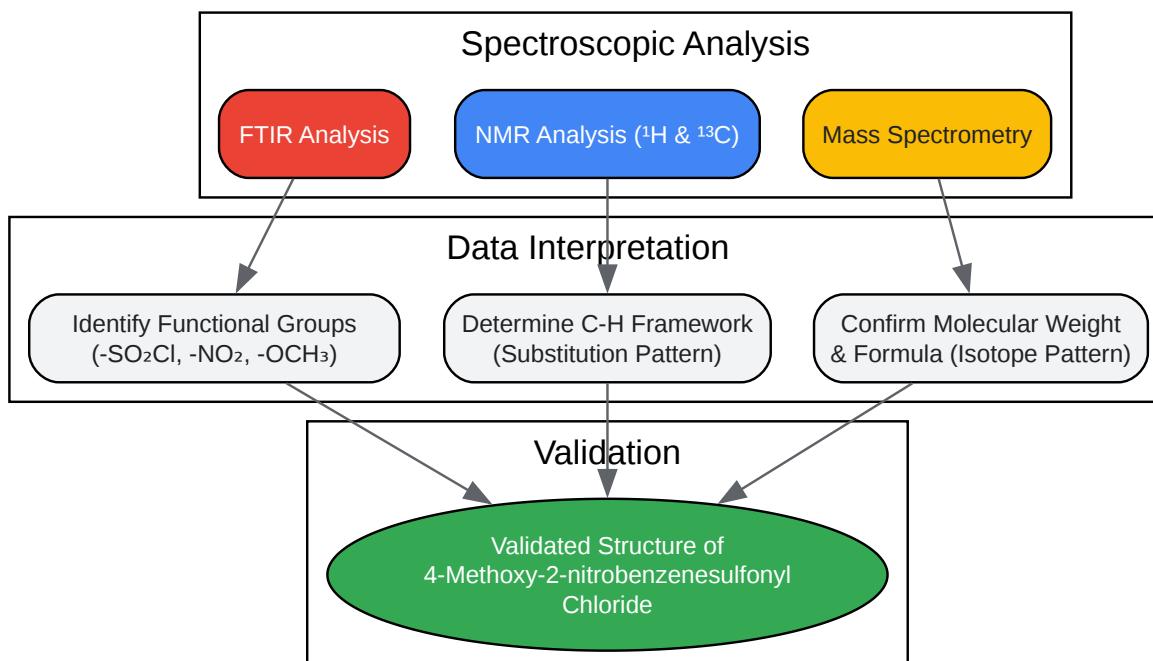
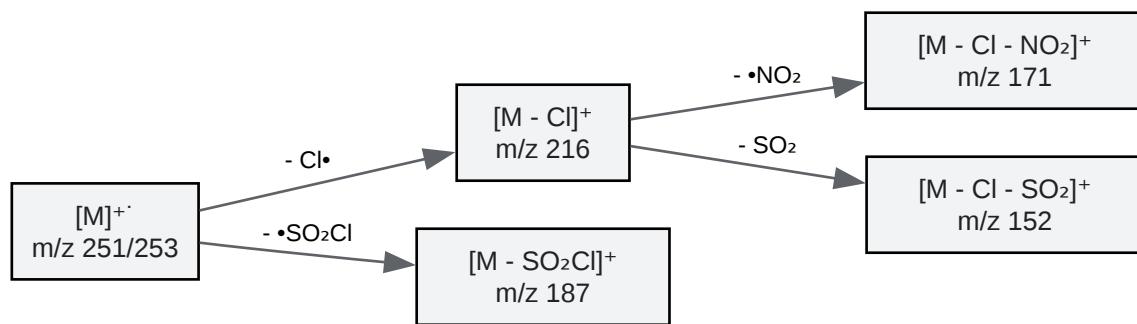
Mass Spectrum Analysis

The molecular weight of **4-Methoxy-2-nitrobenzenesulfonyl Chloride** is 251.64 g/mol .[9]

m/z (mass-to-charge)	Proposed Ion Identity	Notes
251 / 253	$[M]^{+\cdot}$ (Molecular Ion)	Isotopic pattern in ~3:1 ratio confirms the presence of one chlorine atom.
216	$[M - Cl]^{+\cdot}$	Loss of chlorine radical.
187	$[M - SO_2Cl]^{+\cdot}$	Loss of the sulfonyl chloride group.
171	$[M - Cl - NO_2]^{+\cdot}$	Subsequent loss of nitro group from the $[M - Cl]^{+\cdot}$ fragment.
152	$[M - SO_2 - Cl]^{+\cdot}$	Loss of SO_2 from the $[M - Cl]^{+\cdot}$ fragment.
107	$[C_7H_7O]^{+\cdot}$	Methoxy-tropylium or related stable ion.

Interpretation of Mass Spectrum:

- Molecular Ion ($M^{+\cdot}$): The molecular ion peak should be clearly visible at m/z 251, with a corresponding M+2 peak at m/z 253 of approximately one-third the intensity, which is the characteristic isotopic signature of a single chlorine atom.
- Major Fragmentation Pathways: The fragmentation of nitroaromatic compounds is well-documented.^{[8][10][11]} The primary fragmentation events for this molecule are expected to involve the cleavage of the bonds adjacent to the sulfur atom and the loss of the nitro group.



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